

GW274150 Technical Support Center: Oral Administration & Bioavailability

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Compound of Interest		
Compound Name:	GW274150	
Cat. No.:	B1672455	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the oral bioavailability and administration of the selective inducible nitric oxide synthase (iNOS) inhibitor, **GW274150**.

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of GW274150 in preclinical models?

A1: **GW274150** exhibits high oral bioavailability, reported to be greater than 90% in both rats and mice.[1][2] This indicates efficient absorption from the gastrointestinal tract into the systemic circulation.

Q2: What is the mechanism of action of GW274150?

A2: **GW274150** is a potent and highly selective, time-dependent inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] It is competitive with the substrate L-arginine and its inhibitory action is NADPH-dependent.[1] **GW274150** shows significantly less activity against endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes.[1]

Q3: What is the terminal half-life of GW274150 after oral administration?

A3: The pharmacokinetic profile of **GW274150** is biphasic in healthy rats and mice, with a terminal half-life of approximately 6 hours.[1][2]



Q4: In what vehicle can GW274150 be formulated for oral administration in animal studies?

A4: While the specific vehicle used for the oral bioavailability studies was not detailed in the primary literature, for efficacy studies, **GW274150** has been administered orally in vehicles such as a suspension in 0.5% w/v methylcellulose. The choice of vehicle should be appropriate for the experimental animal and the physicochemical properties of the compound.

Q5: What are the typical oral dosages of GW274150 used in research?

A5: In studies investigating the analgesic and anti-inflammatory effects of **GW274150** in rats, oral doses have ranged from 1 to 30 mg/kg.[3][4] The effective dose (ED50) for inhibiting LPS-induced plasma nitrate/nitrite levels in mice after oral administration was found to be 3.8 ± 1.5 mg/kg.[1]

Data Summary

Pharmacokinetic Parameters of GW274150

The following tables summarize the available pharmacokinetic data for **GW274150** in mice and rats. It is important to note that while the oral bioavailability is reported to be high, specific Cmax and Tmax values for oral administration are not explicitly provided in the primary literature.

Table 1: Pharmacokinetic Parameters of **GW274150** in Mice (Intravenous Administration)

Parameter	Value	Reference
Dose (mg/kg)	1	[1]
Cmax (ng/mL)	1143 ± 107	[1]
AUC (ng.h/mL)	1340 ± 80	[1]
Terminal Half-life (h)	~6	[1][2]
Oral Bioavailability (%)	>90	[1][2]

Table 2: Pharmacokinetic Parameters of **GW274150** in Rats (Intravenous Administration)



Parameter	Value	Reference
Dose (mg/kg)	1	[1]
Cmax (ng/mL)	710 ± 110	[1]
AUC (ng.h/mL)	1040 ± 140	[1]
Terminal Half-life (h)	~6	[1][2]
Oral Bioavailability (%)	>90	[1][2]

Experimental Protocols Protocol for Oral Bioavailability Study of GW274150 in Rodents

This protocol outlines a general procedure for determining the oral bioavailability of **GW274150** in mice or rats.

1. Animal Models:

- Species: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
- Age/Weight: 8-10 weeks old, with weights appropriate for the species.
- Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Formulation of GW274150:

- Prepare a homogenous suspension or solution of GW274150 in a suitable vehicle (e.g.,
 0.5% w/v methylcellulose in sterile water).
- The concentration of the formulation should be calculated to allow for the desired dose to be administered in a volume appropriate for the animal's size (typically 5-10 mL/kg for oral gavage).

3. Dosing:



- Intravenous (IV) Group: Administer a single bolus IV injection of **GW274150** (e.g., 1 mg/kg) via the tail vein.
- Oral (PO) Group: Administer a single oral dose of **GW274150** (e.g., 10 mg/kg) via oral gavage using a suitable gavage needle.
- Fasting: Animals should be fasted overnight (with access to water) before dosing to minimize variability in absorption.

4. Blood Sampling:

- Collect serial blood samples (e.g., 50-100 μL) from a suitable site (e.g., saphenous vein, tail
 vein, or via cardiac puncture for terminal samples) at predetermined time points.
- Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

5. Sample Analysis:

- Quantify the concentration of GW274150 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The method described for the analysis of **GW274150** in the primary literature involves fluorescence derivatization followed by HPLC with mass spectrometric detection.[1]

6. Pharmacokinetic Analysis:

- Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and terminal half-life for both IV and PO groups.
- Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv)
 * (Dose_iv / Dose_oral) * 100.

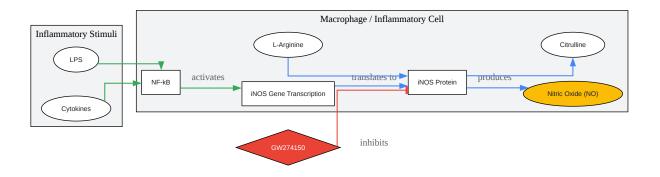


Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
High variability in plasma concentrations between animals in the oral group.	- Inconsistent gavage technique leading to improper dosing Presence of food in the stomach affecting absorption Formulation is not a homogenous suspension.	- Ensure all personnel are properly trained in oral gavage techniques Fast animals overnight before dosing Vigorously vortex the formulation before each administration to ensure homogeneity.
Low or no detectable plasma concentrations after oral administration.	- Incorrect formulation or dosing Degradation of the compound in the formulation or gastrointestinal tract Issues with the analytical method.	- Verify the concentration and stability of the dosing formulation Review the oral gavage procedure Check the sensitivity and calibration of the analytical instrument.
Unexpected adverse effects in animals.	- Dose is too high Off-target effects of the compound Reaction to the vehicle.	- Conduct a dose-range finding study to determine the maximum tolerated dose Review the literature for known off-target effects Include a vehicle-only control group in the experiment.

Visualizations

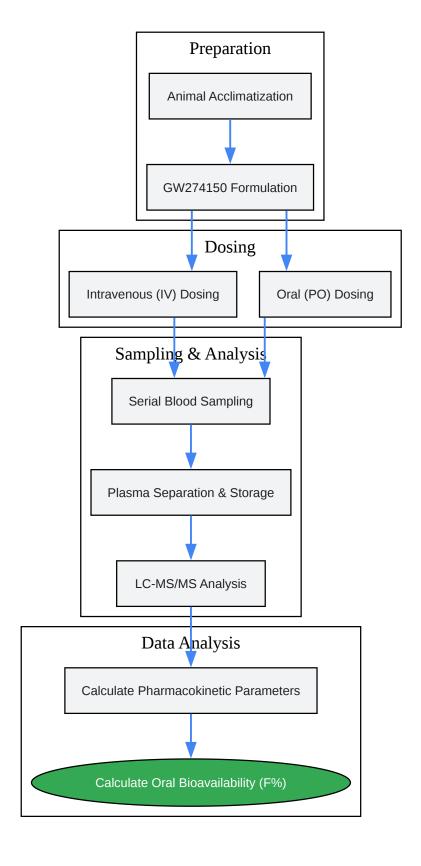




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Caption: Signaling pathway of iNOS inhibition by GW274150.





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